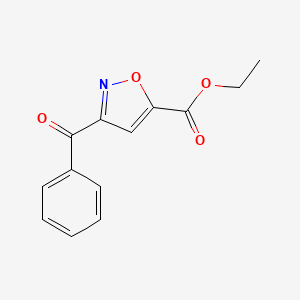

5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-benzoylisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzoylisoxazole-5-carboxylate typically involves the cycloaddition of an alkyne with a nitrile oxide. One common method is the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another method involves the cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in the presence of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and environmentally friendly reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzoylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Palladium-catalyzed hydrogenation can lead to the reduction of the isoxazole ring.

Substitution: Electrophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.

Major Products:

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the isoxazole ring, such as ethyl (Z)-2-amino-4-oxo-2-pentanoate.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 3-benzoylisoxazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-benzoylisoxazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

- Ethyl 5-phenylisoxazole-3-carboxylate

- Methyl 5-phenylisoxazole-3-carboxylate

- Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate

Comparison: Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research and industrial applications .

Biological Activity

5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its isoxazole ring structure, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of isoxazole derivatives with benzoyl chloride in the presence of a base to form the corresponding ethyl ester.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.

Antibacterial Activity

Research indicates that compounds related to isoxazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain isoxazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 10 to 50 µg/mL, indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of isoxazole derivatives has also been documented. For example, derivatives similar to 5-Isoxazolecarboxylic acid have shown promising results against various cancer cell lines. The IC50 values for these compounds can range from 5 to 20 µM, suggesting effective inhibition of cancer cell proliferation. Mechanistically, these compounds may induce apoptosis and inhibit cell cycle progression through the modulation of key signaling pathways involved in cancer development .

Anti-inflammatory Properties

Inflammation-related studies have demonstrated that isoxazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds exhibiting this activity often show IC50 values below 100 µM, making them comparable to established anti-inflammatory drugs. This suggests a potential role for these compounds in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It may bind to receptors associated with inflammation or cancer signaling pathways, altering their activity.

- Covalent Bond Formation : The presence of functional groups allows for covalent interactions with nucleophilic sites on proteins, which can lead to a loss of function or altered activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of isoxazole derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various isoxazole compounds against clinical isolates. The results indicated that some derivatives exhibited significant antibacterial activity with MIC values comparable to conventional antibiotics .

- Anticancer Mechanism : In vitro studies on breast cancer cell lines revealed that certain isoxazole derivatives inhibited cell growth and induced apoptosis at low concentrations (IC50 < 10 µM). These findings suggest that modifications to the isoxazole structure can enhance anticancer efficacy .

- Inflammation Modulation : Research focusing on inflammatory models demonstrated that specific isoxazole derivatives could significantly reduce levels of pro-inflammatory markers in vitro and in vivo, indicating their therapeutic potential in managing inflammatory conditions .

Properties

CAS No. |

491841-20-4 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

ethyl 3-benzoyl-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-17-13(16)11-8-10(14-18-11)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

FOIIRBFBIRVOHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.